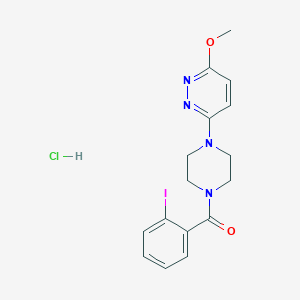

(2-Iodophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

CAS No.: 1184999-72-1

Cat. No.: VC5670486

Molecular Formula: C16H18ClIN4O2

Molecular Weight: 460.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184999-72-1 |

|---|---|

| Molecular Formula | C16H18ClIN4O2 |

| Molecular Weight | 460.7 |

| IUPAC Name | (2-iodophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |

| Standard InChI | InChI=1S/C16H17IN4O2.ClH/c1-23-15-7-6-14(18-19-15)20-8-10-21(11-9-20)16(22)12-4-2-3-5-13(12)17;/h2-7H,8-11H2,1H3;1H |

| Standard InChI Key | DXMAOVCQXGQEQI-UHFFFAOYSA-N |

| SMILES | COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3I.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a methanone core bridging two aromatic systems:

-

A 2-iodophenyl group (aromatic ring with iodine at the ortho position).

-

A piperazine ring substituted at the 4-position with a 6-methoxypyridazin-3-yl moiety.

The hydrochloride salt enhances solubility, a common modification for bioactive molecules .

Table 1: Predicted Physicochemical Properties

Key structural motifs:

-

Iodine substituent: Introduces steric bulk and electron-withdrawing effects, potentially influencing receptor binding .

-

Methoxypyridazine: Contributes to hydrogen bonding via the pyridazine nitrogen atoms and methoxy oxygen .

-

Piperazine linker: Enhances conformational flexibility, a feature shared with kinase inhibitors and CNS-targeting agents .

Synthesis and Optimization

Synthetic Routes

While no explicit synthesis is documented for this compound, analogous piperazine-methanone derivatives suggest a multi-step approach:

-

Piperazine Functionalization:

-

Methanone Formation:

-

Salt Formation:

Critical Challenges:

-

Iodine Stability: High temperatures during coupling may lead to dehalogenation, necessitating mild conditions .

-

Regioselectivity: Ensuring substitution at the pyridazin-3-yl position requires careful control of reaction stoichiometry .

Biological Activity and Mechanisms

CNS Target Hypotheses

Piperazine derivatives frequently interact with:

-

Dopamine receptors (D₂/D₃ subtypes)

-

Serotonin transporters (SERT)

The methoxypyridazine group could modulate selectivity, as seen in antipsychotic agents .

Pharmacokinetic Predictions

Table 2: ADME Profile (In Silico Predictions)

Research Gaps and Future Directions

-

Experimental Validation:

-

Salt Form Optimization:

-

Radiolabeling Potential:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume